molecular formula C23H31N3O2 B2513423 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide CAS No. 877631-57-7

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide

Cat. No. B2513423
CAS RN: 877631-57-7
M. Wt: 381.52
InChI Key: GQOMAKAMRKKAPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . The subsequent treatment of the resulting amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide .


Molecular Structure Analysis

The molecular structure of “N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide” is unique and allows for diverse explorations in drug development, biochemistry, and material science .


Chemical Reactions Analysis

The product of the synthesis process can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .

Scientific Research Applications

PET Imaging of Microglia

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is utilized in PET imaging for the study of neuroinflammation. A compound, [11C]CPPC, closely related to it, has been developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This advancement enables noninvasive imaging of reactive microglia and disease-associated microglia in neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease. Its application in PET imaging helps in understanding neuroinflammation and developing new therapeutics targeting CSF1R (Horti et al., 2019).

Synthesis and Evaluation for Neuroinflammation Imaging

Another closely related compound, 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1), was synthesized for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This compound demonstrated promise as a radioligand for CSF1R imaging, crucial in studying neurodegenerative diseases such as Alzheimer's disease. It showed higher uptake in brains with neuroinflammation, suggesting its potential in neuroinflammation imaging (Lee et al., 2022).

Antibacterial, Antiurease, and Antioxidant Activities

The derivative ethyl N′-furan-2-carbonylbenzohydrazonate and related compounds were synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These findings open up potential applications in pharmaceuticals and healthcare (Sokmen et al., 2014).

Synthesis of Functionalized Derivatives for Anti-Bacterial Activities

Research on N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This synthesis and evaluation highlight the potential for developing new antibacterial agents (Siddiqa et al., 2022).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c27-23(19-8-3-1-4-9-19)24-18-21(22-12-7-17-28-22)26-15-13-25(14-16-26)20-10-5-2-6-11-20/h2,5-7,10-12,17,19,21H,1,3-4,8-9,13-16,18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOMAKAMRKKAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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